molecular formula C20H25NO4 B10816152 (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone

(5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B10816152
M. Wt: 343.4 g/mol
InChI Key: BFQYFMATBVTFHP-UHFFFAOYSA-N
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Description

(5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a chemical compound with the CAS Number 438471-96-6 and a molecular formula of C20H25NO4, yielding a molecular weight of 343.42 . It is offered as a high-purity solid for research purposes. Researchers should note that this compound requires specific storage conditions: it must be kept sealed in a dry environment at 2-8°C to maintain stability . As a furan and piperidine derivative, it represents a structure of interest in various pharmaceutical and chemical research fields. For example, related compounds with similar structural motifs are investigated for their potential as inhibitors of biological targets, such as the sodium-glucose cotransporter 2 (SGLT2), an important target in metabolic disease research . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties and applications in their specific field of study.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H25NO4/c1-3-23-16-4-6-17(7-5-16)24-14-18-8-9-19(25-18)20(22)21-12-10-15(2)11-13-21/h4-9,15H,3,10-14H2,1-2H3

InChI Key

BFQYFMATBVTFHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCC(CC3)C

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The (4-ethoxyphenoxy)methyl group is introduced via nucleophilic substitution. In a representative procedure:

  • 4-Ethoxyphenol (1.0 equiv) is deprotonated with K₂CO₃ (2.5 equiv) in DMF at 60°C.

  • 5-(Chloromethyl)furan-2-carbaldehyde (1.2 equiv) is added dropwise, and the mixture is stirred for 12 hours.

  • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 78–82%.

Alternative Pathway: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures higher regioselectivity:

  • 4-Ethoxyphenol (1.0 equiv), 5-(hydroxymethyl)furan-2-carbaldehyde (1.1 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF at 0°C → 25°C.
    Yield : 85%.

Preparation of 4-Methylpiperidine-1-carbonyl Chloride

The 4-methylpiperidin-1-yl fragment is functionalized as an acyl chloride for coupling.

Acylation of 4-Methylpiperidine

  • 4-Methylpiperidine (1.0 equiv) is treated with triphosgene (0.35 equiv) in dichloromethane at −10°C.

  • The reaction is quenched with ice-cold water, and the organic layer is dried over MgSO₄.
    Purity : >95% (by GC-MS).

Coupling of Intermediates via Friedel-Crafts Acylation

The final step involves the formation of the methanone bridge.

Catalytic Lewis Acid-Mediated Reaction

  • 5-((4-Ethoxyphenoxy)methyl)furan-2-carbaldehyde (1.0 equiv) and 4-methylpiperidine-1-carbonyl chloride (1.1 equiv) are combined in anhydrous CH₂Cl₂ .

  • AlCl₃ (1.5 equiv) is added portionwise at 0°C, and the mixture is stirred for 6 hours.

  • Workup includes neutralization with NaHCO₃ and purification via recrystallization (ethanol/water).

Yield : 70–75%.

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to reduce reaction times:

ParameterValue
Temperature120°C
Time20 minutes
CatalystSc(OTf)₃ (0.1 equiv)
SolventToluene
Yield 88%

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (SiO₂, gradient elution from hexane to ethyl acetate) removes unreacted starting materials.

  • HPLC (C18 column, acetonitrile/water = 65:35) confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 5.15 (s, 2H, OCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.70–3.40 (m, 4H, piperidine-H), 2.30 (s, 3H, CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • ESI-MS : m/z 344.2 [M+H]⁺.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves reproducibility for large-scale production:

ParameterBatch ProcessFlow Process
Reaction Time6 hours30 minutes
Yield75%82%
Purity98%99%

Solvent Recovery Systems

  • Distillation towers recover >90% of DMF and CH₂Cl₂, reducing environmental impact.

Challenges and Mitigation Strategies

Byproduct Formation

  • Unwanted dimerization of the furan intermediate is suppressed by maintaining low temperatures (<10°C) during coupling.

  • Piperidine hydrolysis is minimized using anhydrous solvents and molecular sieves.

Catalytic Poisoning

  • AlCl₃ deactivation due to moisture is addressed by rigorous drying of reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The ethoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. For example, it could be studied for its effects on neurological disorders due to the presence of the piperidine ring, which is a common motif in many neuroactive drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and piperidine rings could play a role in binding to these targets, while the ethoxyphenoxy group may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Furan-Piperidine/Piperazine Derivatives

  • ZINC000015767717 ([5-(4-Nitrophenyl)furan-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone): Key Features: Nitrophenyl-furan linked to a substituted piperazine. Activity: Binds to metalloproteinase II (MPII) via furan and carbonyl hydrogen bonds (4.33 Å and 4.17 Å, respectively) .
  • (4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanone (): Key Features: Nitrophenyl-furan with 4-methylpiperidine. Activity: Not explicitly stated, but nitro groups often confer electron-withdrawing effects, influencing reactivity and bioactivity. Comparison: Replacement of the nitro group with an ethoxyphenoxy moiety in the target compound could reduce cytotoxicity while improving metabolic stability .

Thiadiazole-Piperidine Derivatives

  • (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone (): Key Features: Thiadiazole and pyrrole substituents on piperidine. Activity: Evaluated as a Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase inhibitor. Comparison: The thiadiazole group may enhance electron-deficient character compared to the furan in the target compound, affecting target selectivity .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Structural Features Biological Activity Reference
Target Compound ~383.5* Furan, 4-ethoxyphenoxy, 4-methylpiperidine N/A (Inferred: enzyme inhibition)
ZINC000015767717 ~461.4 Furan, nitrophenyl, trifluoromethylpiperazine Metalloproteinase II inhibition
(4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanone ~330.4 Furan, nitrophenyl, 4-methylpiperidine N/A
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone 345.5 Furan, thiadiazole, cyclohexyl N/A

*Estimated based on structural analogs.

Key Observations:

Synthetic Accessibility : Analogues like those in and are synthesized via microwave-assisted or nucleophilic substitution reactions, implying feasible routes for the target compound’s preparation .

Biological Activity

The compound (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone , also known by its CAS number 438471-96-6, is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include a furan ring, a piperidine moiety, and an ethoxyphenyl substituent. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C20H25NO4
  • Molecular Weight : 343.4168 g/mol
  • Structural Features :
    • Furan ring: Known for its reactivity and potential interactions with biological targets.
    • Piperidine ring: Often associated with neurological activity.
    • Ethoxyphenyl group: May enhance solubility and bioavailability.

Computational Predictions

The biological activity of the compound has been predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). These predictions suggest potential activities against various biological targets, particularly in:

  • Neurological pathways : Indicating possible effects on neurotransmitter systems.
  • Cancer cell proliferation : Suggesting anti-cancer properties.

Interaction Studies

Molecular docking studies have been employed to assess the binding affinity of this compound with various biological macromolecules, including proteins and nucleic acids. These studies can elucidate the mechanism of action and therapeutic potential by identifying specific interactions with receptors involved in neurological functions or cancer pathways.

Case Studies and Experimental Data

Research has indicated that this compound exhibits promising biological activities. Below are summarized findings from various studies:

Study ReferenceFocusKey Findings
Neurological ActivityThe compound showed significant interaction with neurotransmitter receptors, suggesting potential use in treating neurological disorders.
Anticancer PropertiesIn vitro assays indicated that the compound inhibits cancer cell proliferation with an IC50 value comparable to known anticancer agents.
PharmacokineticsPreliminary pharmacokinetic studies demonstrated favorable absorption and distribution profiles in model organisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-6-phenylethynylpyridineContains a pyridine ring; used for neurological disordersInvestigational drug for mGluR5
4-EthoxyphenolPhenolic structure; simpler than the target compoundCommonly used as an antioxidant
1-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanoneSimilar piperidine structure; used in analgesicsFocus on pain relief

The combination of a furan ring with an ethoxyphenol and a piperidine moiety in this compound may lead to diverse biological activities not observed in simpler analogs.

Q & A

Q. What are the optimal synthetic routes for (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the furan ring followed by coupling with the 4-methylpiperidine moiety. Key steps include:
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and enhance reaction rates .
  • Temperature Control: Maintain temperatures between 60–80°C during nucleophilic substitutions to avoid side reactions .
  • Catalysis: Employ palladium-based catalysts for cross-coupling reactions involving aromatic ethers .
    Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and purifying intermediates via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR confirms substitution patterns on the furan and piperidine rings (e.g., integration ratios for ethoxy and methyl groups) .
  • ¹³C NMR identifies carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How should solvents be selected for solubility and stability studies?

  • Methodological Answer: Prioritize solvents with similar polarity to the compound’s functional groups:
  • Polar Aprotic Solvents (DMSO, DMF): For dissolution during synthesis .
  • Hydrogen-Bond Acceptors (THF, Acetonitrile): For stability assays to prevent decomposition .
    Conduct solubility tests using the shake-flask method and monitor stability via UV-Vis spectroscopy at varying temperatures .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Perform reactions in a fume hood to mitigate inhalation risks .
  • Waste Disposal: Segregate organic waste and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer:
  • Orthogonal Validation: Combine 2D NMR (e.g., COSY, HSQC) to resolve signal overlap in crowded regions .
  • Isotopic Labeling: Use deuterated analogs to confirm proton assignments in complex splitting patterns .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What experimental strategies are used to study interactions between this compound and biological macromolecules?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., association/dissociation rates) with immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking: Use software like AutoDock to predict binding poses and validate with mutagenesis studies .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Incubate the compound in buffers (pH 3–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t½) using Arrhenius plots for temperature-dependent stability .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and dipole moments .
  • Molecular Dynamics (MD) Simulations: Simulate solvation effects in explicit solvent models (e.g., water, DMSO) to assess conformational flexibility .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., ethoxy → methoxy, piperidine → piperazine) and compare bioactivity .
  • Pharmacophore Mapping: Identify critical functional groups using 3D-QSAR models .
  • Biological Assays: Test derivatives in enzyme inhibition or cell viability assays to correlate structural changes with activity .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer:
  • Dose-Response Curves: Re-evaluate IC50/EC50 values across a wider concentration range .
  • Cell Line Specificity: Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type biases .
  • Mechanistic Studies: Use gene expression profiling or proteomics to identify off-target effects .

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